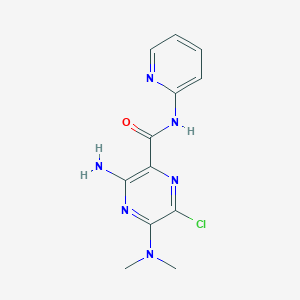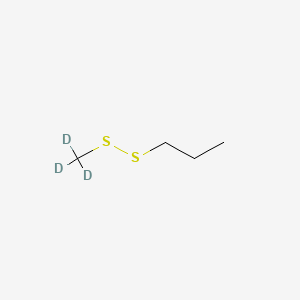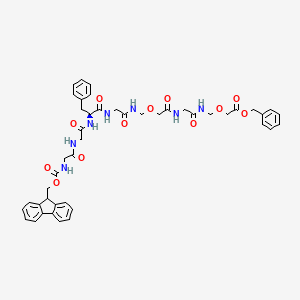
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound is known for its role in facilitating the connection between a drug and an antibody or other targeting molecule, enhancing the delivery and efficacy of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves multiple steps, typically starting with the protection of amino acids and the formation of peptide bonds. The process often includes:
Fmoc Protection: The amino acids are protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Linker Attachment: The glycine and phenylalanine residues are linked through a series of reactions involving the formation of ester and amide bonds
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Hydrolysis: Cleavage of ester and amide bonds under acidic or basic conditions
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and peptides, as well as the cleaved linker fragments .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is used as a versatile linker in the synthesis of complex molecules, facilitating the study of peptide and protein interactions .
Biology
In biological research, this compound is used to create ADCs, which are crucial for targeted cancer therapies. It helps in delivering cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
Medicine
In medicine, the compound’s role in ADCs and PROTACs makes it valuable for developing new therapeutic agents. It enhances the specificity and efficacy of treatments for various diseases, including cancer and neurodegenerative disorders .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs and other therapeutic agents, contributing to the development of advanced drug delivery systems .
Wirkmechanismus
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves its role as a linker. It connects the drug molecule to the targeting moiety (e.g., an antibody) through stable covalent bonds. This linkage ensures that the drug is delivered specifically to the target cells, where it can exert its therapeutic effects. The molecular targets and pathways involved depend on the specific drug and targeting moiety used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz: A similar linker used in PROTACs.
Fmoc-Gly-Gly-Phe-OH: Another linker used in ADC synthesis
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is unique due to its specific structure, which provides flexibility and stability in the formation of ADCs and PROTACs. Its ability to form stable covalent bonds with both the drug and the targeting moiety makes it a valuable tool in drug development .
Eigenschaften
Molekularformel |
C45H49N7O12 |
|---|---|
Molekulargewicht |
879.9 g/mol |
IUPAC-Name |
benzyl 2-[[[2-[[2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C45H49N7O12/c53-38(22-49-45(60)64-25-36-34-17-9-7-15-32(34)33-16-8-10-18-35(33)36)46-23-41(56)52-37(19-30-11-3-1-4-12-30)44(59)48-21-40(55)50-28-61-26-42(57)47-20-39(54)51-29-62-27-43(58)63-24-31-13-5-2-6-14-31/h1-18,36-37H,19-29H2,(H,46,53)(H,47,57)(H,48,59)(H,49,60)(H,50,55)(H,51,54)(H,52,56)/t37-/m0/s1 |
InChI-Schlüssel |
SKZQGPROKJGTIS-QNGWXLTQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


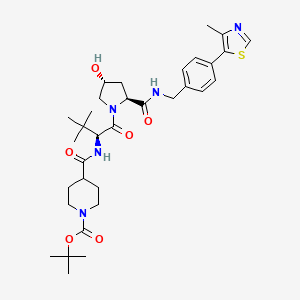
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

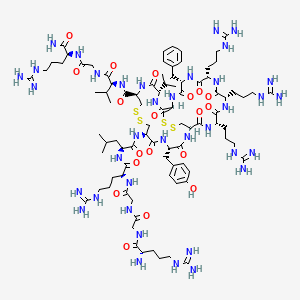
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)

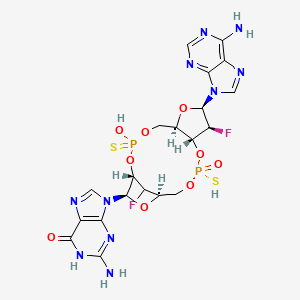
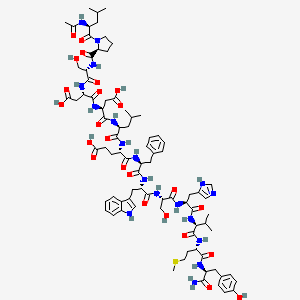
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
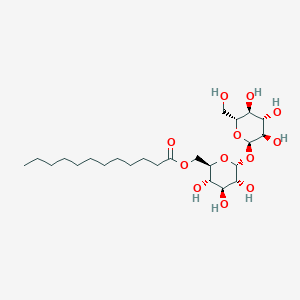
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)

